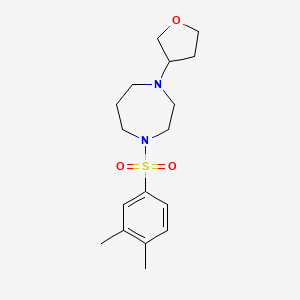
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in various fields, including pharmacology, biochemistry, and physiology. In
Mécanisme D'action
The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity and function. This may result in a range of biochemical and physiological effects, including changes in cell signaling pathways, gene expression, and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane have been studied extensively. In vitro studies have shown that this compound can inhibit the activity of various enzymes and proteins, including kinases and phosphatases. In vivo studies have shown that this compound can affect various physiological processes, including cardiovascular function, immune response, and cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane in lab experiments is its unique structure and potential for use in various scientific fields. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, making it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for research on 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane. One area of interest is the development of new therapeutic agents based on this compound. Another area of interest is the study of the interactions between this compound and various enzymes and proteins, which could lead to new insights into the mechanisms of disease and potential targets for drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can be achieved through a multi-step process. The first step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxytetrahydrofuran to form the corresponding sulfonate ester. This intermediate is then reacted with 1,4-diazepane in the presence of a base to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has been studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. In biochemistry, this compound has been studied for its interactions with various enzymes and proteins. In physiology, this compound has been studied for its effects on various physiological processes, including cardiovascular function and immune response.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-4-5-17(12-15(14)2)23(20,21)19-8-3-7-18(9-10-19)16-6-11-22-13-16/h4-5,12,16H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKZMEZESBWCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3,4-Dimethylphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

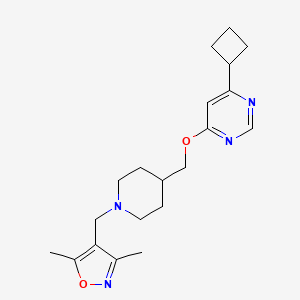
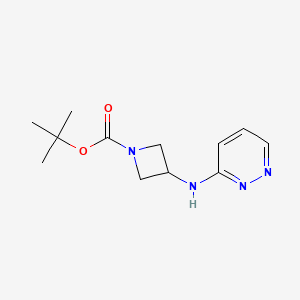
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3019138.png)
![Methyl 4-((9-(4-methoxybenzyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B3019139.png)
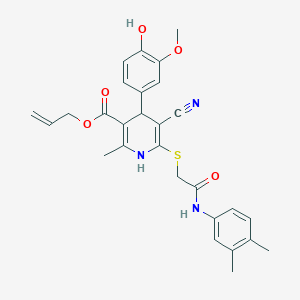
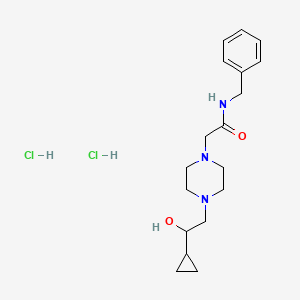
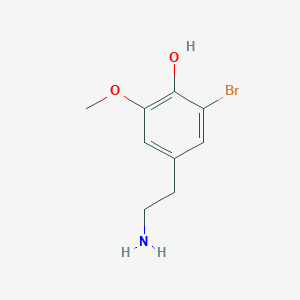
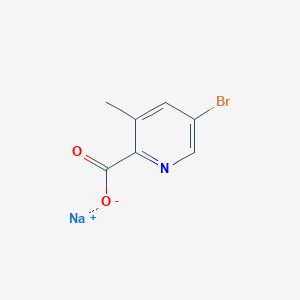
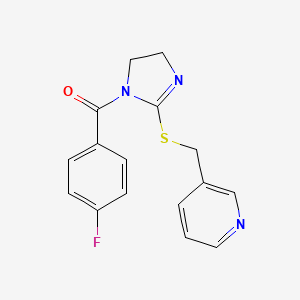


![N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine](/img/structure/B3019155.png)
![N-[1-[(2-Methylpyrazol-3-yl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B3019158.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-2-(ethylsulfanyl)benzamide](/img/structure/B3019159.png)